molecular formula C50H60Br4N6O6S2 B1140479 CISTINEXINE CAS No. 102282-21-3

CISTINEXINE

Cat. No.: B1140479
CAS No.: 102282-21-3
M. Wt: 1224.81
Attention: For research use only. Not for human or veterinary use.
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Description

Cistinexine (UNII code: 62VR67FK8E) is a mucolytic and expectorant agent developed by Recordati S.p.A. It is a semi-synthetic cysteine derivative with the molecular formula C₅₀H₆₀Br₄N₆O₆S₂ (molecular weight: 1224.794 g/mol) and contains two stereocenters, as defined by its SMILES and InChIKey (UVOSLKVETODLTR-CXNSMIOJSA-N) . Preclinical studies demonstrated expectorant activity comparable to bromhexine, a well-established mucolytic agent.

Properties

CAS No.

102282-21-3

Molecular Formula

C50H60Br4N6O6S2

Molecular Weight

1224.81

Origin of Product

United States

Comparison with Similar Compounds

Cistinexine belongs to the class of cysteine-derived expectorants , which also includes bromhexine, ambroxol, and erdosteine. Below is a detailed comparison of its structural, pharmacological, and clinical attributes against key analogs.

Chemical Structure and Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Structural Features
This compound C₅₀H₆₀Br₄N₆O₆S₂ 1224.794 g/mol Two stereocenters, brominated aromatic rings, disulfide bridge, esterified side chains .
Bromhexine C₁₄H₂₀Br₂N₂ 376.13 g/mol Simple dibrominated phenethylamine derivative, no stereocenters .
Ambroxol C₁₃H₁₈Br₂N₂O 378.10 g/mol Bromhexine metabolite; hydroxyl group enhances solubility and bioavailability .
Erdosteine C₈H₁₁NO₄S₂ 249.31 g/mol Thiol-containing derivative with a lactone ring; releases active metabolites in vivo .

Key Observations :

  • This compound’s complex structure (e.g., brominated aromatic system, disulfide bridge) distinguishes it from simpler analogs like bromhexine. These features may influence pharmacokinetics but also complicate synthesis and cost .
  • Unlike ambroxol, which lacks stereocenters, this compound’s chiral centers necessitate strict manufacturing controls to ensure enantiomeric purity .
Pharmacological and Clinical Efficacy
Compound Mechanism Clinical Efficacy Unique Applications
This compound Mucolytic via cysteine-mediated disruption of mucus glycoproteins. Limited efficacy in general chronic bronchitis; effective only in severe MTR impairment . Potential antiviral activity against SARS-CoV-2 RdRp .
Bromhexine Enhances mucus clearance by stimulating lysosomal activity. Broad efficacy in chronic respiratory diseases; reduces mucus viscosity . Used as a prophylactic in COVID-19 .
Ambroxol Stimulates surfactant production and mucociliary clearance. Superior to bromhexine in acute exacerbations; improves lung function . Investigated for neuroprotective effects .
Erdosteine Antioxidant and anti-inflammatory effects alongside mucolysis. Reduces exacerbation frequency in COPD; synergistic with antibiotics . Used in otitis media due to anti-biofilm action.

Key Observations :

  • This compound’s clinical limitations contrast with bromhexine and ambroxol, which show broader efficacy. Its niche utility in severe MTR impairment may reflect structural constraints on bioavailability or target engagement .

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